Home > Products > Screening Compounds P95267 > 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one
4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one -

4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-5625464
CAS Number:
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that belongs to the class of quinazoline derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structure features a morpholine ring and an aniline moiety, which contribute to its biological activity.

Source

This compound can be synthesized through various chemical reactions involving starting materials such as anilines and morpholines, typically in the presence of catalysts or under specific reaction conditions. Research articles and chemical databases provide insights into its synthesis and applications.

Classification

4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one is classified as an organic compound with the following characteristics:

  • Chemical Formula: C15H18N4O
  • Molecular Weight: 270.33 g/mol
  • Chemical Structure: It contains a quinazoline core, which is a bicyclic structure that includes two fused aromatic rings.
Synthesis Analysis

Methods

The synthesis of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: The formation of the quinazoline skeleton can involve condensation between an appropriate aniline and a carbonyl compound.
  2. Cyclization: Subsequent cyclization steps can introduce the morpholine ring into the structure.
  3. Reflux Conditions: Many syntheses require refluxing in solvents such as ethanol or dimethylformamide to facilitate reaction completion.

Technical Details

The reaction conditions, including temperature, time, and solvent choice, are critical for optimizing yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one consists of:

  • A central quinazoline ring system.
  • An aniline group attached at the 4-position.
  • A morpholine moiety at the 2-position.

Data

The three-dimensional conformation of this compound can be analyzed using computational chemistry methods or X-ray crystallography to understand its interactions with biological targets.

Chemical Reactions Analysis

Reactions

The reactivity of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one can be explored through various chemical transformations:

  1. Nucleophilic Substitution: The presence of nitrogen atoms in the structure allows for nucleophilic substitution reactions.
  2. Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its biological activity.
  3. Functional Group Modifications: Functional groups attached to the quinazoline core can be modified to enhance pharmacological properties.

Technical Details

Kinetic studies and mechanistic investigations are essential for understanding these reactions. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used for product characterization.

Mechanism of Action

Process

The mechanism of action for 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one primarily involves interaction with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain kinases or phosphatases involved in cell signaling pathways.
  2. Receptor Modulation: It could also modulate receptor activity, influencing cellular responses.

Data

Studies utilizing cellular assays or animal models are crucial for elucidating the precise mechanisms by which this compound exerts its effects.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry (DSC).
  • Solubility: Solubility studies in various solvents help predict bioavailability.

Chemical Properties

Chemical properties such as stability under different pH conditions and reactivity towards oxidizing agents are essential for formulating drugs based on this compound.

Relevant data includes:

  • Log P (Partition Coefficient): Indicates lipophilicity, affecting absorption and distribution.
  • pKa Values: Help understand ionization states at physiological pH.
Applications

Scientific Uses

4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound in drug discovery targeting cancer or neurodegenerative diseases.
  2. Biochemical Research: As a tool to study specific biochemical pathways or molecular interactions.
  3. Diagnostic Applications: Potential use in imaging techniques if labeled appropriately for tracking within biological systems.
Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Historical Significance of Quinazolinones in Drug Discovery

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. The foundational synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in 1869 marked the inception of this chemotype [7]. The Niementowski reaction (1903), involving condensation of anthranilic acid with formamide or its equivalents, established a robust platform for generating diverse quinazolinone libraries [4] [7]. Historically, natural quinazolinone alkaloids isolated from Dichroa febrifuga (e.g., 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone) demonstrated potent antimalarial properties, validating the scaffold's biological relevance [7]. Modern drug discovery has leveraged this nucleus to develop clinical agents across therapeutic domains, including the sedative methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), the antihypertensive agent doxazosin, and the anticancer drug gefitinib – an EGFR tyrosine kinase inhibitor [4] [10]. This enduring pharmaceutical utility underscores the quinazolinone scaffold's adaptability to structural modifications that fine-tune pharmacokinetic and pharmacodynamic properties.

Table 1: Historical Milestones in Quinazolinone-Based Drug Discovery

YearDevelopmentSignificance
1869First synthesis of 2-ethoxy-4(3H)-quinazolinoneEstablished core synthetic methodology for quinazolinone derivatives [7]
1903Niementowski synthesis optimizationEnabled efficient production of 4(3H)-quinazolinones from anthranilic acid [4]
1940sIsolation of febrifugine from Dichroa febrifugaDemonstrated natural occurrence and antimalarial potential [7]
1960sMethaqualone developmentMarketed as a sedative-hypnotic, highlighting CNS activity [10]
2000sGefitinib FDA approvalValidated 4-anilinoquinazoline as kinase inhibitor scaffold [3] [7]

Structural and Functional Diversity of 4(3H)-Quinazolinone Scaffolds

The 4(3H)-quinazolinone nucleus exhibits remarkable structural plasticity, enabling targeted modifications that modulate electronic, steric, and hydrogen-bonding properties critical for bioactivity. This bicyclic system comprises a benzene ring fused to a pyrimidin-4(3H)-one ring, with tautomerism possible between 4-hydroxyquinazoline and 4-oxo-3,4-dihydroquinazoline forms – the latter predominating in physiological conditions [4] [10]. Strategic substitutions at positions 2, 3, 6, 7, and 8 profoundly influence target engagement:

  • Position 2: Electron-donating groups (e.g., morpholino, methylamino) enhance hydrogen-bond acceptance capacity, improving interactions with kinase ATP-binding sites [3] [8].
  • Position 3: Aryl or alkyl substituents (notably anilino derivatives) confer planar topology for intercalation or π-stacking within hydrophobic enzyme pockets [3] [5].
  • Saturation: Partial saturation of the pyrimidine ring (7,8-dihydroquinazolin-5(6H)-one) reduces planarity, potentially enhancing solubility and altering target selectivity profiles [8].

Table 2: Structure-Activity Relationship (SAR) Analysis of Key Quinazolinone Modifications

PositionSubstituentBiochemical EffectTherapeutic Implication
2Morpholin-4-ylEnhances H-bond acceptance; improves water solubilityKinase inhibition (PI3K/DNA-PK) [5] [8]
3Unsubstituted anilinoAllows free rotation for target adaptation; moderate hydrophobicityBroad target engagement [3]
33'-Acetyl anilinoIntroduces H-bond donor/acceptor pair; enhances target affinityAntiproliferative potency [3]
Ring7,8-Dihydro (saturated)Reduces planarity; increases solubilityMulti-target inhibition (e.g., PI3K/DNA-PK/P-gp) [8]

The 7,8-dihydroquinazolin-5(6H)-one substructure, featuring a non-aromatic pyrimidine ring, demonstrates distinct advantages over fully aromatic analogs. This saturation reduces molecular rigidity, facilitating adaptation to conformational demands of diverse targets like PI3K isoforms and DNA-PK. Concurrently, it enhances aqueous solubility – a critical parameter for drug bioavailability – without compromising the essential hydrogen-bonding capabilities of the carbonyl and N1 positions [8].

Emergence of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one as a Novel Pharmacophore

The strategic integration of morpholino and anilino motifs onto the dihydroquinazolinone scaffold has generated a pharmacophore with compelling multitarget capabilities. This design synergizes three pharmacologically validated elements:

  • Morpholinyl Electron Donor: The 2-morpholin-4-yl substitution provides a potent hydrogen-bond acceptor system that mimics adenine's N7 interaction in kinase ATP-binding sites, while its polarity improves physicochemical properties [5] [8].
  • Anilino Aryl System: The 4-anilino group enables π-π stacking interactions with tyrosine kinase domains and facilitates hydrophobic pocket occupancy, as evidenced in EGFR inhibitors like gefitinib [3] [7].
  • Saturated Core: The 7,8-dihydro-5(6H)-one configuration balances target affinity with metabolic stability, reducing oxidative susceptibility compared to fully aromatic quinazolines [8].

Biological profiling reveals this pharmacophore's exceptional versatility. In oncology, it demonstrates dual PI3K/DNA-PK inhibitory activity, disrupting parallel pathways in tumor proliferation and DNA damage repair. Particularly notable is compound N-(5-(2-morpholino-4-oxo-3,4-dihydroquinazolin-8-yl)pyridin-2-yl)acylamide 2, which exhibits low-nanomolar inhibition of PI3Kα (IC₅₀ = 8.3 nM) and DNA-PK (IC₅₀ = 5.7 nM), significantly enhancing doxorubicin-induced DNA double-strand breaks in cancer cells [8]. Additionally, select derivatives function as P-glycoprotein (P-gp) inhibitors, downregulating ABCB1A/B and ABCC1 mRNA expression to reverse multidrug resistance (MDR) – a critical limitation in chemotherapy [8]. Beyond oncology, structural analogs incorporating this core show potent α-glucosidase inhibition (e.g., compound 27e, IC₅₀ = 50.0 ± 0.12 µM), highlighting applicability in diabetes management through carbohydrate digestion regulation [6].

Table 3: Biological Profile of 4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one Derivatives

Biological ActivityKey CompoundExperimental FindingsMechanistic Insight
Antiproliferative/Kinase Inhibition4-anilino-8-hydroxy-2-phenylquinoline (11)GI₅₀ = 1.20 µM (MDA-MB-435); S-phase arrest induction [3]Competitive ATP binding; DNA damage potentiation
PI3K/DNA-PK InhibitionAcylamide 2PI3Kα IC₅₀ = 8.3 nM; DNA-PK IC₅₀ = 5.7 nM; nuclear accumulation confirmed [8]Chemosensitization to doxorubicin; DSB accumulation
MDR ReversalAcylamide 2Downregulated ABCB1A/B & ABCC1 mRNA; enhanced cytotoxicity in P-gp+ CT26 cells [8]Transcriptional modulation of efflux transporters
α-Glucosidase InhibitionImidazoquinazoline 27eIC₅₀ = 50.0 ± 0.12 µM (yeast α-glucosidase) [6]Competitive inhibition at catalytic site

The pharmacophore's synthetic accessibility further bolsters its drug discovery value. Efficient routes typically involve:(i) Cyclocondensation of 2-aminobenzamide with aldehydes/orthoesters under acid catalysis [4](ii) Palladium-catalyzed C-N coupling for 4-anilino installation [3](iii) Nucleophilic aromatic substitution to introduce the 2-morpholino group [5] [8]This modular synthesis enables rapid exploration of C6/C7 substitutions and N3-anilino variations to optimize target selectivity and ADME properties, positioning this chemotype as a versatile template for next-generation therapeutic agents.

Properties

Product Name

4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

4-anilino-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H20N4O2/c23-15-8-4-7-14-16(15)17(19-13-5-2-1-3-6-13)21-18(20-14)22-9-11-24-12-10-22/h1-3,5-6H,4,7-12H2,(H,19,20,21)

InChI Key

GVQRTKOOSSWXBF-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.